2-(4-Butoxybenzoyl)-3-methylpyridine
Description
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Properties
IUPAC Name |
(4-butoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-12-20-15-9-7-14(8-10-15)17(19)16-13(2)6-5-11-18-16/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRRFHLHZIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Butoxybenzoyl)-3-methylpyridine is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure contributes to its biological activity, making it a subject of interest for further study.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
- CAS Number : 1187164-44-8
The compound features a pyridine ring substituted with both butoxy and benzoyl groups, which are critical for its interaction with biological targets.
Research indicates that this compound exhibits biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G1 phase. This was attributed to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Growth inhibition | Study on breast cancer |
| Apoptosis induction | Yes | In vitro assays |
| Anti-inflammatory | Cytokine reduction | Animal model studies |
Case Study 1: Breast Cancer Cell Lines
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer cells.
Case Study 2: In Vivo Anti-inflammatory Effects
A study involving mice subjected to induced inflammation revealed that administration of the compound led to a marked reduction in paw swelling and histological evidence of reduced inflammatory cell infiltration compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
